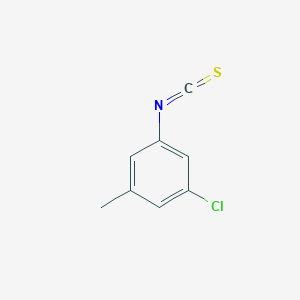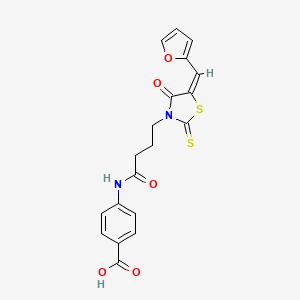
1-But-3-ynyl-2,2-dimethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-But-3-ynyl-2,2-dimethylpyrrolidine, also known as BDMP, is a compound with the molecular formula C10H17N and a molecular weight of 151.25 . It has gained attention in fields such as biotechnology, materials science, and pharmacology.
Molecular Structure Analysis
The InChI code for 1-But-3-ynyl-2,2-dimethylpyrrolidine is 1S/C10H17N/c1-4-5-8-11-9-6-7-10(11,2)3/h1H,5-9H2,2-3H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Organocatalysis and Asymmetric Synthesis : A derivative of 1-But-3-ynyl-2,2-dimethylpyrrolidine, specifically 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been used as an organocatalyst in asymmetric Michael addition reactions. This catalyst facilitated reactions with good to high yield and excellent enantioselectivity, showing its potential in the field of asymmetric synthesis (Cui Yan-fang, 2008).
Synthesis of π-Conjugated Materials : Research involving the synthesis of extended π-conjugated chromophores used derivatives similar to 1-But-3-ynyl-2,2-dimethylpyrrolidine. These materials were characterized for their potential applications in optoelectronics and luminescence studies (P. Antony et al., 2019).
Reaction and Structure Revision Studies : The reaction of dialkyl 2-butynoate with aniline and formaldehyde led to a revision in the structure of the product, which is related to the 1-But-3-ynyl-2,2-dimethylpyrrolidine class of compounds (A. Srikrishna et al., 2010).
Synthesis of Key Intermediates in Pharmaceutical Development : A compound structurally related to 1-But-3-ynyl-2,2-dimethylpyrrolidine, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, was synthesized as a key intermediate in the preparation of premafloxacin, highlighting its significance in drug development (T. Fleck et al., 2003).
Organometallic Chemistry and Catalysis : Studies have been conducted on pyrazole and pyridine palladium complexes, which share structural similarities with 1-But-3-ynyl-2,2-dimethylpyrrolidine. These studies provide insights into the activation of small molecules and potential applications in catalysis (S. Ojwach et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-but-3-ynyl-2,2-dimethylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-4-5-8-11-9-6-7-10(11,2)3/h1H,5-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBCPNDIHQKWQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CCC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-3-ynyl-2,2-dimethylpyrrolidine | |
CAS RN |
1341950-94-4 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-2,2-dimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

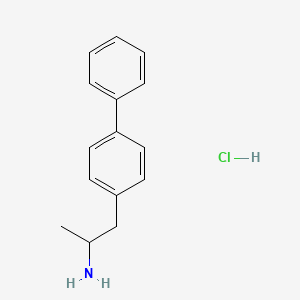
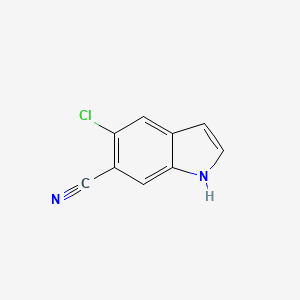

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)
![isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2381976.png)
![2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2381977.png)
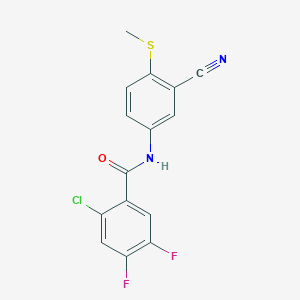
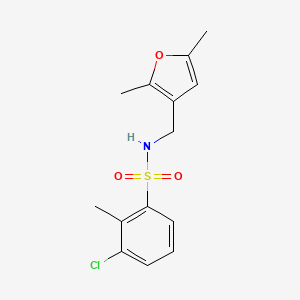
![N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B2381982.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2381986.png)
![5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2381988.png)
![7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole](/img/structure/B2381989.png)
